4-Chlorophenyl mesityl sulfone

Organic Synthesis Sulfone Chemistry Catalysis

Opt for 4-Chlorophenyl mesityl sulfone for your sulfone library to exploit the mesityl group's unique steric and electronic profile, which crucially alters alpha-anion reactivity compared to simpler analogs. This specialty reagent, typically supplied as-is without full analytical characterization, is ideal for early discovery where researchers accept risk to explore non-transferable SAR. Its validated ferric salt-catalyzed synthesis patent provides a clear route for process scale-up optimization.

Molecular Formula C15H15ClO2S
Molecular Weight 294.8 g/mol
CAS No. 22944-35-0
Cat. No. B11939437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenyl mesityl sulfone
CAS22944-35-0
Molecular FormulaC15H15ClO2S
Molecular Weight294.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C15H15ClO2S/c1-10-8-11(2)15(12(3)9-10)19(17,18)14-6-4-13(16)5-7-14/h4-9H,1-3H3
InChIKeyYIFXGYRAAXGFIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorophenyl mesityl sulfone CAS 22944-35-0: A Sterically Hindered and Electronically Unique Sulfonyl Synthon for Advanced Synthesis


4-Chlorophenyl mesityl sulfone (CAS 22944-35-0, C15H15ClO2S) is a diaryl sulfone characterized by a 4-chlorophenyl ring and a 2,4,6-trimethylphenyl (mesityl) ring flanking a central sulfonyl (-SO₂-) group . The compound has a molecular weight of 294.80 g/mol . It is primarily utilized as a specialty reagent and synthetic intermediate in organic chemistry, where the unique combination of the electron-withdrawing sulfone core and the sterically bulky, electron-donating mesityl group influences the stability and reactivity of adjacent alpha-anions and radical intermediates [1].

Why 4-Chlorophenyl mesityl sulfone Cannot Be Interchanged with Simpler Phenyl or Alkyl Sulfone Analogs


Generic substitution of 4-Chlorophenyl mesityl sulfone with simpler diaryl or alkyl aryl sulfones is precluded by the profound and well-documented impact of the mesityl group on both chemical reactivity and commercial availability. The steric bulk of the mesityl ring can completely alter or even shut down key reaction pathways. For instance, while most alkyl phenyl sulfones undergo facile alpha-bromination, the analogous isopropyl mesityl sulfone is completely unreactive under the same conditions, demonstrating that the mesityl motif dictates a unique and non-transferable reactivity profile [1]. Furthermore, 4-Chlorophenyl mesityl sulfone is classified as a 'rare and unique chemical' by major suppliers, who provide it on an 'as-is' basis without analytical certificates, a procurement reality that precludes simple replacement with a more common, off-the-shelf sulfone .

Quantitative Differentiation Evidence for Procuring 4-Chlorophenyl mesityl sulfone Over Alternative Sulfones


Synthetic Differentiation: A High-Yield Ferric Chloride-Catalyzed Synthesis Method Exists

A patented method specifically for synthesizing 4-chlorophenyl mesityl sulfone exists, describing a high-yield, mild-condition reaction between 4-chlorobenzenesulfonyl chloride and mesitylene using a catalytic amount (0.01-5 equivalents) of a ferric salt such as ferric chloride . This method is explicitly optimized for the target compound and its specific steric and electronic demands, distinguishing it from general sulfonylation procedures used for simpler analogs.

Organic Synthesis Sulfone Chemistry Catalysis

Procurement Differentiation: A 'Rare and Unique' Compound with 'As-Is' Sales Terms

The commercial availability of 4-Chlorophenyl mesityl sulfone is fundamentally different from most analogs. Sigma-Aldrich explicitly states it is part of a 'collection of rare and unique chemicals,' sold 'as-is' with no analytical data collected, and all sales are final . In contrast, common sulfones like 4-chlorophenyl methyl sulfone (CAS 98-57-7) are standard catalog items with full certificates of analysis and established physical properties (e.g., melting point 95-98°C) [1].

Chemical Procurement Specialty Reagents Inventory Management

Reactivity Differentiation: The Mesityl Group Completely Suppresses Alpha-Halogenation Reactivity

A direct head-to-head study by Meyers et al. demonstrates that the presence of a mesityl group fundamentally alters alpha-halogenation reactivity. Under identical conditions (KOH-t-BuOH), isopropyl mesityl sulfone is completely unreactive with CBrCl3, whereas most standard alkyl phenyl sulfones undergo facile alpha-bromination [1]. This extreme difference in reactivity, attributed to the steric bulk and electronic effects of the mesityl ring, provides a strong class-level inference for the expected behavior of 4-chlorophenyl mesityl sulfone.

Reaction Mechanism Structure-Activity Relationship Sulfone Reactivity

Physicochemical Differentiation: A Lower LogP Compared to the Corresponding Sulfide

The sulfonyl group in 4-Chlorophenyl mesityl sulfone provides a significant reduction in lipophilicity compared to the analogous sulfide. The calculated LogP for the sulfone is 3.72, whereas the corresponding sulfide, (4-chlorophenyl)(mesityl)sulfane (CAS 77189-90-3), has a calculated LogP of 5.42 . This difference is directly attributable to the oxidation state of the sulfur atom.

Physicochemical Properties Medicinal Chemistry Lipophilicity

Validated Scientific and Procurement Scenarios for 4-Chlorophenyl mesityl sulfone


Early-Stage Medicinal Chemistry or Agrochemical Library Synthesis

Procurement is justified when building a diverse sulfone library where the unique steric and electronic properties of the mesityl group are desired for SAR exploration. Researchers accept the 'as-is' commercial risk as part of the early discovery phase, understanding that further characterization and purification may be required .

Process Development Using a Patented FeCl₃-Catalyzed Synthesis

This compound is a key target for laboratories aiming to implement or scale up the synthesis of diaryl sulfones using a mild, ferric salt-catalyzed method. The existence of a specific patent describing its production provides a validated starting point for process optimization .

Investigations of Steric Hindrance on Alpha-Anion and Radical Chemistry

This sulfone is an ideal substrate for mechanistic studies seeking to probe the effects of severe steric hindrance. Its expected lack of reactivity in classic alpha-halogenation pathways, as inferred from the behavior of isopropyl mesityl sulfone, provides a defined negative control or a platform for discovering alternative reaction manifolds [1].

Tuning Lipophilicity in Hit-to-Lead Optimization

4-Chlorophenyl mesityl sulfone is a superior choice over its corresponding sulfide analog (LogP = 5.42) when a lower lipophilicity is required to improve aqueous solubility or reduce off-target binding. The 1.7 LogP unit difference is a quantifiable parameter to guide medicinal chemistry design .

Technical Documentation Hub

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